N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

ADME Lipophilicity Solubility

N-Cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1189488-78-5), molecular formula C24H32N4O2, molecular weight 408.54 g/mol, is a synthetic small molecule belonging to the piperidine-4-carboxamide class featuring a 6-phenoxypyrimidin-4-yl substituent and an N-cyclooctyl amide tail. The compound is catalogued as a screening compound (ChemDiv ID M778-0530) and is structurally related to a series of 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide analogs that have been explored as kinase inhibitor scaffolds, including LCK/FMS dual inhibitors and p38α kinase inhibitors.

Molecular Formula C24H32N4O2
Molecular Weight 408.546
CAS No. 1189488-78-5
Cat. No. B2392121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide
CAS1189488-78-5
Molecular FormulaC24H32N4O2
Molecular Weight408.546
Structural Identifiers
SMILESC1CCCC(CCC1)NC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4
InChIInChI=1S/C24H32N4O2/c29-24(27-20-9-5-2-1-3-6-10-20)19-13-15-28(16-14-19)22-17-23(26-18-25-22)30-21-11-7-4-8-12-21/h4,7-8,11-12,17-20H,1-3,5-6,9-10,13-16H2,(H,27,29)
InChIKeyZAMADCSVSLBTNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1189488-78-5) – Compound Identity and Baseline Procurement Context


N-Cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1189488-78-5), molecular formula C24H32N4O2, molecular weight 408.54 g/mol, is a synthetic small molecule belonging to the piperidine-4-carboxamide class featuring a 6-phenoxypyrimidin-4-yl substituent and an N-cyclooctyl amide tail . The compound is catalogued as a screening compound (ChemDiv ID M778-0530) and is structurally related to a series of 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide analogs that have been explored as kinase inhibitor scaffolds, including LCK/FMS dual inhibitors and p38α kinase inhibitors . However, direct, publicly available primary pharmacological data for this specific compound are absent at the time of this analysis. Procurement decisions for this compound must therefore rest on its distinct structural features—specifically the cyclooctyl amide moiety—which differentiate it from other N-substituted analogs in the same chemotype, and on its potential utility as a tool compound for structure-activity relationship (SAR) exploration or as a synthetic intermediate.

Why N-Cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide Cannot Be Generically Substituted – Structural Differentiation Rationale


Within the 1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide chemotype, N-substitution at the carboxamide position is the primary driver of physicochemical property modulation and target interaction potential . Replacing the N-cyclooctyl group of the target compound with, e.g., an N-(2-phenylethyl), N-(3-phenylpropyl), N-(2-methylcyclohexyl), or N-(4-ethoxyphenyl) substituent yields compounds with substantially different calculated logP, logD, and topological polar surface area (TPSA) values . For instance, the N-cyclooctyl analog exhibits a predicted ACD/LogP of 5.32 and a polar surface area of 67 Ų, whereas a representative N-(4-ethoxyphenyl) analog is expected to have markedly lower lipophilicity and higher TPSA due to the aromatic substituent . In phenotypic screening or SAR campaigns, such physicochemical divergence translates into altered membrane permeability, protein binding, and assay-specific activity profiles. Consequently, generic interchange of in-class compounds is not scientifically justified without head-to-head experimental comparison, as even subtle N-alkyl variations can produce divergent biological outcomes. This underscores the importance of verifying the exact identity (CAS number) of the compound procured for any given study.

Quantitative Differentiation Evidence for N-Cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1189488-78-5)


Calculated Lipophilicity (ACD/LogP) and Aqueous Solubility (logSw) Differentiation vs. In-Class N-Aryl Analogs

The target compound's N-cyclooctyl substituent confers significantly higher calculated lipophilicity compared to in-class N-aryl analogs. The predicted ACD/LogP for N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is 5.32, whereas the N-[4-(propan-2-yl)phenyl] analog exhibits a ChemDiv-calculated logP of approximately 4.0–4.5 . Concomitantly, the predicted logSw (aqueous solubility) for the target compound is –4.80, indicating low aqueous solubility that is approximately 1–2 log units poorer than that of less lipophilic, aromatic N-substituted analogs (typically logSw –3.0 to –3.5) . These calculated differences in physiochemical profile directly impact compound handling (DMSO solubility requirements), assay compatibility (aqueous buffer solubility), and membrane permeability predictions.

ADME Lipophilicity Solubility Physicochemical property

Polar Surface Area and Hydrogen Bond Donor/Acceptor Divergence Driving Target Profile Differentiation

The polar surface area (PSA) of N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide is 67.0 Ų (ChemSpider) or 54.1 Ų (ChemDiv calculated), with 1 hydrogen bond donor and 5–6 hydrogen bond acceptors . In contrast, aromatic N-substituted analogs bearing additional heteroatoms (e.g., N-(4-ethoxyphenyl) or N-(3,4-dimethoxyphenyl) derivatives) possess PSA values typically exceeding 80 Ų and additional hydrogen bond donors/acceptors . For example, an N-(3,4-dimethoxyphenyl) analog has 2 hydrogen bond donors (amide NH plus potential methoxy interactions) and 7 hydrogen bond acceptors, yielding a PSA > 85 Ų. For kinase ATP-binding site targets, a PSA below 70 Ų is generally favorable for passive permeability, while PSA > 80 Ų may favor selectivity for solvent-exposed binding pockets. This structural divergence suggests the cyclooctyl compound may exhibit a meaningfully different kinase selectivity fingerprint compared to more polar N-aryl analogs [1].

Medicinal chemistry Drug design TPSA Hydrogen bonding

N-Cyclooctyl Substitution as a Conformational Restriction Strategy Distinct from Linear Alkyl or Cyclohexyl Analogs

The eight-membered cyclooctyl ring introduces unique conformational constraints that are absent in linear alkyl (e.g., N-hexyl, N-octyl) or six-membered cyclohexyl analogs. Literature on N-cycloalkyl amides indicates that cyclooctyl groups adopt multiple low-energy conformations (boat-chair, crown, and twist-boat) with interconversion barriers of ~8–10 kcal/mol, compared to the essentially single chair conformation of cyclohexyl analogs [1]. This conformational flexibility can modulate the entropic component of target binding and may permit the cyclooctyl group to occupy hydrophobic sub-pockets inaccessible to smaller or more rigid cycloalkyl substituents. In the context of the phenoxypyrimidine scaffold, where the N-substituent projects into a solvent-exposed or hydrophobic accessory region of kinase targets, the cyclooctyl group's enhanced steric bulk (calculated molar volume 344.1 ± 5.0 cm³) versus cyclohexyl (estimated ~280 cm³) and its unique conformational ensemble represent a structurally encoded point of differentiation that cannot be replicated by simple alkyl chain homologs .

Conformational analysis Medicinal chemistry SAR Cyclooctane

PXR Activation Liability Compared to Representative Piperidine-4-carboxamide Chemotypes

A limited dataset from BindingDB indicates the target compound, when screened at a single high concentration, exhibits an EC50 > 1,000 nM in a human PXR transactivation assay in HepG2 cells [1]. By contrast, several structurally related piperidine-4-carboxamide analogs recorded in BindingDB (e.g., US10550091, compound LC-17) show EC50 values ranging from 110 nM to 1,500 nM in the same assay system [2]. While the available data point is insufficient for definitive comparative conclusions, a PXR EC50 above 1 µM suggests a relatively lower potential for CYP3A4 induction compared to analogs with sub-micromolar PXR EC50 values. This has practical relevance for users selecting compounds for in vivo pharmacological studies where minimizing PXR-driven drug-drug interaction risk is a consideration.

ADME-Tox PXR activation Drug-drug interaction CYP3A4 induction

Optimal Research and Industrial Application Scenarios for N-Cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide (CAS 1189488-78-5)


Kinase Inhibitor SAR Exploration Leveraging Cyclooctyl Conformational Diversity

The compound is optimally deployed as a probe for hydrophobic back-pocket occupancy in kinase targets where the ATP-binding site contains a large lipophilic sub-pocket. The cyclooctyl group's unique conformational ensemble and increased steric bulk (molar volume 344.1 cm³) relative to cyclohexyl or linear alkyl analogs enables probing of steric tolerance that cannot be assessed with simpler N-alkyl derivatives . This is particularly relevant for targets such as LCK, FMS, and p38α kinases, where the phenoxypyrimidine scaffold has established precedence [1]. Researchers should pair this compound with N-cyclohexyl and N-(2-phenylethyl) control analogs to deconvolute the contribution of N-substituent sterics to target selectivity.

ADME-Tox Control Compound with Differentiated Physicochemical and PXR Induction Profile

Given its relatively lower predicted PXR activation potential (EC50 > 1,000 nM in HepG2 CYP3A4-luciferase reporter assay) compared to some in-class piperidine-4-carboxamide analogs , this compound serves as a differentiated control for ADME-Tox panel screening. Its higher calculated lipophilicity (ACD/LogP 5.32) and lower aqueous solubility (logSw –4.80) relative to N-aryl analogs [1] provide a useful comparator for evaluating the impact of N-substituent lipophilicity on metabolic stability, CYP inhibition, and plasma protein binding within a congeneric series.

Quote Request

Request a Quote for N-cyclooctyl-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.